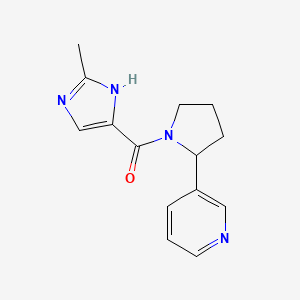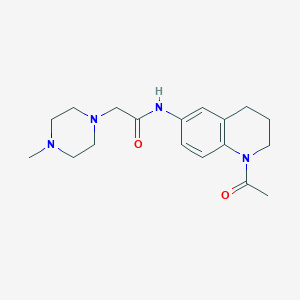
(2-methyl-1H-imidazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-1H-imidazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is a complex organic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-1H-imidazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling through a methanone linkage.
Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Pyridine Synthesis: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The final step involves coupling the imidazole and pyridine intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: (2-methyl-1H-imidazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(2-methyl-1H-imidazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-methyl-1H-imidazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The imidazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- (2-methyl-1H-imidazol-4-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone
- (2-methyl-1H-imidazol-5-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- (2-methyl-1H-imidazol-5-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
Comparison:
- Structural Differences: The position of the substituents on the imidazole and pyridine rings can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: (2-methyl-1H-imidazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct binding properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(2-methyl-1H-imidazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10-16-9-12(17-10)14(19)18-7-3-5-13(18)11-4-2-6-15-8-11/h2,4,6,8-9,13H,3,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSIYLYNDUSPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)N2CCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-7-ethylsulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7175067.png)
![1-[(1,4-Dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7175073.png)
![N-[[4-[methyl(methylsulfonyl)amino]phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7175079.png)
![2-[[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]carbamoylamino]-N-propan-2-ylacetamide](/img/structure/B7175084.png)
![1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B7175091.png)
![3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-methylbutyl)urea](/img/structure/B7175102.png)
![N-(2-chlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175109.png)
![N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B7175111.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7175116.png)
![2-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylcarbamoylamino]-N-ethylacetamide](/img/structure/B7175127.png)
![2-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7175134.png)

![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B7175171.png)
![2-methyl-N-[1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B7175178.png)
